5-Bromo-N-(hydroxymethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(hydroxymethyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring substituted with a bromine atom and a hydroxymethyl group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide typically involves several stepsFor instance, the radical bromination of a methyl group on a furan ring using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be converted into the desired compound through further reactions involving hydroxymethylation and amide formation.
Analyse Chemischer Reaktionen
5-Bromo-N-(hydroxymethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(hydroxymethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex furan derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and pharmaceuticals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide include other furan derivatives like 5-bromoindole-2-carboxylic acid hydrazone and 5-hydroxymethyl-2-furancarboxylic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a bromine atom and a hydroxymethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93104-85-9 |
---|---|
Molekularformel |
C6H6BrNO3 |
Molekulargewicht |
220.02 g/mol |
IUPAC-Name |
5-bromo-N-(hydroxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C6H6BrNO3/c7-5-2-1-4(11-5)6(10)8-3-9/h1-2,9H,3H2,(H,8,10) |
InChI-Schlüssel |
YLCQVDJPBYKEEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.